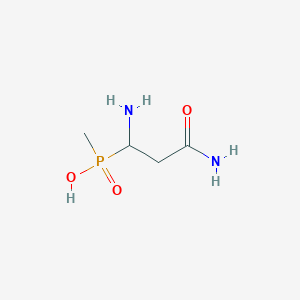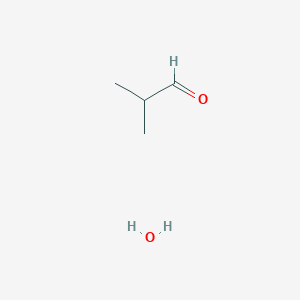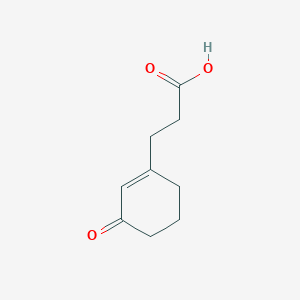methyl}oxophosphanium CAS No. 61222-61-5](/img/structure/B14586250.png)
(Butoxymethoxy){[(chloroacetyl)oxy](phenyl)methyl}oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is a complex organophosphorus compound It is known for its unique chemical structure, which includes a butoxymethoxy group, a chloroacetyl group, a phenyl group, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This reaction is crucial for forming the butoxymethoxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted aromatic compounds.
Scientific Research Applications
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound with similar functional groups used in organic synthesis.
Uniqueness
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61222-61-5 |
|---|---|
Molecular Formula |
C14H19ClO5P+ |
Molecular Weight |
333.72 g/mol |
IUPAC Name |
butoxymethoxy-[(2-chloroacetyl)oxy-phenylmethyl]-oxophosphanium |
InChI |
InChI=1S/C14H19ClO5P/c1-2-3-9-18-11-19-21(17)14(20-13(16)10-15)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3/q+1 |
InChI Key |
BMYCIUREDDIPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

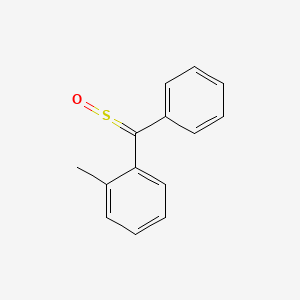
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
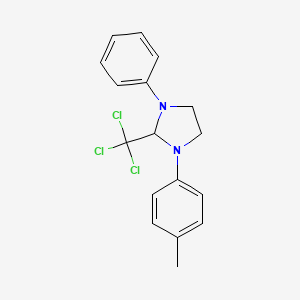


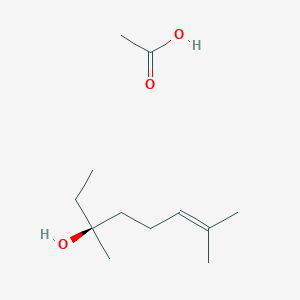
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
